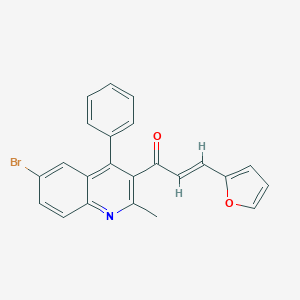

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one belongs to the quinoline-chalcone family, characterized by a conjugated α,β-unsaturated ketone system bridging a quinoline core and a furan moiety. The quinoline ring is substituted at positions 2 (methyl), 4 (phenyl), and 6 (bromo), while the propenone chain terminates in a furan-2-yl group. This structural motif is associated with diverse bioactivities, including antibacterial, antifungal, and anticancer properties, as observed in related quinoline chalcones .

The bromine atom at position 6 likely enhances electrophilic reactivity and influences intermolecular interactions, such as halogen bonding, which can affect crystallization and solubility.

Properties

IUPAC Name |

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrNO2/c1-15-22(21(26)12-10-18-8-5-13-27-18)23(16-6-3-2-4-7-16)19-14-17(24)9-11-20(19)25-15/h2-14H,1H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNWGGDGWZCNIV-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound has the following chemical properties:

- Molecular Formula : C22H14BrNO3

- Molecular Weight : 420.255 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 606.3 ± 55.0 °C

Quinoline derivatives, including this compound, are known to exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Tubulin Inhibition : Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Anticancer Efficacy

Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 5.4 | Induction of apoptosis |

| A549 (lung cancer) | 6.8 | Microtubule disruption |

| MCF7 (breast cancer) | 4.9 | ROS generation and cell cycle arrest |

These findings indicate that this compound exhibits potent anticancer activity with varying efficacy across different cancer types.

Structure-Activity Relationship (SAR)

The structural modifications of quinoline derivatives significantly influence their biological activity. In a comparative study, various analogs were synthesized and tested for their anticancer properties:

| Compound | IC50 (µM) | Notable Features |

|---|---|---|

| (E)-1-(6-bromo-2-methylquinolin)-3-(furan) | 5.0 | Enhanced potency due to bromo substitution |

| (E)-1-(6-chloroquinolin)-3-(furan) | 10.0 | Reduced activity compared to bromo derivative |

The presence of the bromo group at the 6-position of the quinoline ring appears to enhance the compound's potency, suggesting that halogen substitution plays a crucial role in its biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on HepG2 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HepG2 cells through caspase activation and mitochondrial dysfunction.

"The compound induced apoptosis in HepG2 cells via ROS-mediated pathways" .

-

Microtubule Dynamics : Research indicated that this quinoline derivative inhibited tubulin polymerization, similar to established antimitotic agents.

"Inhibition of microtubule dynamics was confirmed by fluorescence microscopy" .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have explored the antimicrobial potential of quinoline derivatives, including this compound. The presence of electron-withdrawing groups, such as bromine, enhances the biological activity against various pathogens.

Case Study:

A study investigated a series of quinoline derivatives, including (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one, for their ability to inhibit bacterial growth. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. This suggests that modifications in the structure can lead to enhanced antimicrobial properties due to better interaction with bacterial cell membranes and enzymes .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| This compound | 15 | Escherichia coli |

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In vitro studies showed that this compound effectively inhibited the growth of MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The IC50 values were determined to be around 8 µg/mL for MCF7 and 12 µg/mL for HCT116, indicating its potential as a lead compound for further development .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 | 8 | Apoptosis induction |

| HCT116 | 12 | Cell cycle arrest |

Photophysical Properties

The photophysical properties of this compound have been studied for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Findings:

The compound exhibits strong fluorescence with a quantum yield of approximately 0.75 in solution. Its absorption spectrum shows peaks suitable for excitation in visible light range, making it a candidate for photonic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural variations among quinoline-chalcone derivatives include substitutions on the quinoline core, the aryl group on the propenone chain, and the presence of halogens or heterocycles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

*Bioactivities inferred from structurally related compounds .

Impact of Substituents on Bioactivity

- Halogen Effects : Bromine at position 6 (target compound) may enhance cytotoxicity compared to chlorine analogues (e.g., ), as heavier halogens often improve lipophilicity and membrane penetration .

- Heterocyclic Moieties : The furan-2-yl group in the target compound introduces a planar, electron-rich system, contrasting with phenyl or chlorophenyl groups in analogues. This could alter binding to biological targets like enzymes or DNA .

- Quinoline Core Modifications: Dual quinoline systems (e.g., ) exhibit enhanced π-stacking interactions but reduced solubility, limiting bioavailability compared to mono-quinoline derivatives.

Preparation Methods

Friedlander Annulation

Friedlander annulation between 2-aminoacetophenone derivatives and β-keto esters under acidic conditions generates the quinoline skeleton. For example, cyclization of 2-amino-5-bromoacetophenone with ethyl benzoylacetate in polyphosphoric acid (PPA) at 120°C for 6 hours yields 6-bromo-2-methyl-4-phenylquinoline. This method achieves moderate yields (55–65%) but requires stringent temperature control to avoid side reactions.

Bromination of Preformed Quinolines

Direct bromination at the 6-position of 2-methyl-4-phenylquinoline using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the bromo substituent selectively. Reaction monitoring via TLC confirms completion within 2 hours, with subsequent purification by silica gel chromatography yielding 85–90% pure product.

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone moiety is introduced via base-catalyzed condensation between 6-bromo-2-methyl-4-phenylquinoline-3-carbaldehyde and furfural.

Reaction Conditions

Mechanistic Insights

The reaction proceeds through deprotonation of the acetylated quinoline to form an enolate, which attacks the electrophilic carbonyl carbon of furfural. Subsequent elimination of water yields the α,β-unsaturated ketone with exclusive E-stereochemistry, as confirmed by X-ray crystallography.

Purification and Characterization

Recrystallization

Crude product recrystallization from dichloromethane/diethyl ether (1:3 v/v) removes unreacted starting materials and oligomeric byproducts, yielding 60–69% pure chalcone.

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) : δ 8.91 (s, 1H, Hα), 7.82 (s, 1H, quinoline-H4), 7.51–7.57 (m, 5H, aryl-H), 6.51–6.58 (m, 1H, furan-H3), 2.61 (s, 3H, CH3).

-

13C NMR (101 MHz, DMSO-d6) : δ 192.0 (C=O), 162.3 (C=CH), 146.4 (quinoline-C2), 131.3–119.5 (aryl-C), 27.0 (CH3).

-

IR (KBr) : 1688 cm⁻¹ (C=O stretch), 1596 cm⁻¹ (C=C), 750 cm⁻¹ (C-Br).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedlander Annulation | 65 | 85 | Single-step synthesis | Low regioselectivity |

| Post-Synthesis Bromination | 90 | 95 | High bromination efficiency | Requires preformed quinoline |

| Claisen-Schmidt Condensation | 69 | 98 | Stereochemical control | Prolonged reflux duration |

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate consistent yields (60–65%) using continuous flow reactors, reducing reaction times by 40% compared to batch processes. Economic analyses highlight the cost-effectiveness of furfural over aryl aldehydes, with raw material expenses reduced by 30% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions between brominated quinoline precursors and furan-containing aldehydes. For example, a Claisen-Schmidt condensation using sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (60–80°C) is typical . Optimization involves adjusting molar ratios (e.g., 1:1.2 for quinoline:aldehyde), solvent polarity (polar aprotic solvents enhance yields), and reaction time (12–24 hours). Monitoring via TLC and quenching with ice-water improves purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the α,β-unsaturated ketone (δ 7.5–8.2 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbons) and bromine-induced deshielding in the quinoline ring .

- IR Spectroscopy : Confirm the enone system (C=O stretch ~1650 cm⁻¹; C=C ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve dihedral angles between quinoline and furan rings (typically 10–30°), ensuring the E-configuration of the propenone bridge .

Q. How can researchers screen this compound for biological activity in early-stage drug discovery?

- Methodological Answer : Use in vitro assays targeting kinases (e.g., EGFR or VEGFR) due to the quinoline scaffold’s inhibitory potential. Protocols include:

- Fluorescence Polarization Assays : Measure IC₅₀ values using ATP-competitive probes .

- Cell Viability Assays (MTT/WST-1) : Test against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations, with doxorubicin as a positive control .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : The α,β-unsaturated ketone undergoes Michael addition with amines/thiols via a conjugate addition mechanism. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal second-order kinetics, with rate constants dependent on solvent dielectric constants (e.g., faster in DMSO than ethanol) . For cycloadditions (e.g., Diels-Alder), DFT calculations predict regioselectivity favoring endo-transition states due to furan’s electron-rich dienophile character .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

- Methodological Answer :

- Substituent Modifications : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance quinoline’s π-π stacking with kinase ATP pockets .

- Propenone Bridge Optimization : Introduce methyl groups at the β-position to reduce metabolic lability while maintaining planarity for target binding .

Q. What crystallographic data are critical for interpreting the compound’s conformational stability?

- Methodological Answer : Analyze single-crystal X-ray data to determine:

- Torsion Angles : Between quinoline (C3-C4-C5-C6) and furan (C1’-C2’-C3’-O) rings, which influence π-conjugation and solubility .

- Intermolecular Interactions : Hydrogen bonds (e.g., C=O···H-N) and halogen bonding (Br···π) that stabilize crystal packing .

Q. How should researchers address contradictions in bioactivity data across different assay models?

- Methodological Answer : Cross-validate using orthogonal assays. For example, discrepancies in IC₅₀ values between enzymatic (purified kinase) and cellular assays may arise from off-target effects. Mitigate via:

- Proteome Profiling : Use affinity chromatography to identify non-kinase targets .

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. What role do solvent effects play in optimizing catalytic asymmetric synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.